molecular formula C7H7F2NO B13557490 [4-(Difluoromethyl)pyridin-2-yl]methanol

[4-(Difluoromethyl)pyridin-2-yl]methanol

Cat. No.: B13557490
M. Wt: 159.13 g/mol
InChI Key: CWQSGIYMQXFNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Difluoromethyl)pyridin-2-yl]methanol is a chemical compound with the molecular formula C7H7F2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)pyridin-2-yl]methanol typically involves the introduction of the difluoromethyl group to the pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents. For example, the reaction of 2-chloromethylpyridine with difluoromethylating reagents under specific conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield [4-(Difluoromethyl)pyridin-2-yl]aldehyde or [4-(Difluoromethyl)pyridin-2-yl]carboxylic acid .

Scientific Research Applications

[4-(Difluoromethyl)pyridin-2-yl]methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    [4-(Chloromethyl)pyridin-2-yl]methanol: Contains a chloromethyl group instead of a difluoromethyl group.

    [4-(Methyl)pyridin-2-yl]methanol: Contains a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in [4-(Difluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance the compound’s performance in various applications, making it a valuable chemical entity in research and industry .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

[4-(difluoromethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C7H7F2NO/c8-7(9)5-1-2-10-6(3-5)4-11/h1-3,7,11H,4H2

InChI Key

CWQSGIYMQXFNFW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.